molecular formula C10H20O B3057498 3-Methyl-2-nonanone CAS No. 816-78-4

3-Methyl-2-nonanone

Cat. No.: B3057498
CAS No.: 816-78-4
M. Wt: 156.26 g/mol
InChI Key: BMLJPODSPMQJKF-UHFFFAOYSA-N
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Description

3-Methyl-2-nonanone: is an organic compound with the molecular formula C10H20O . It is a methyl ketone, characterized by a ketone functional group attached to a nonane backbone. This compound is known for its pleasant, fruity odor and is used in various applications, including the flavor and fragrance industry .

Preparation Methods

Scientific Research Applications

Chemistry: 3-Methyl-2-nonanone is used as a reagent in organic synthesis, particularly in the formation of complex molecules through aldol reactions and other condensation reactions .

Biology: In biological research, this compound is studied for its role as a volatile organic compound (VOC) produced by certain microorganisms. It has been shown to have antimicrobial properties and is being investigated for its potential use in controlling plant pathogens .

Industry: The compound is used in the flavor and fragrance industry due to its pleasant, fruity odor. It is incorporated into perfumes, air fresheners, and other scented products .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-2-nonanone is unique due to its specific structure, which imparts a distinct fruity odor. This makes it particularly valuable in the flavor and fragrance industry.

Properties

IUPAC Name

3-methylnonan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-4-5-6-7-8-9(2)10(3)11/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLJPODSPMQJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505145
Record name 3-Methylnonan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

816-78-4
Record name 3-Methylnonan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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